Cas no 2227752-41-0 (rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol)

Rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol is a racemic mixture of enantiomers, offering versatile applications in organic synthesis. This compound exhibits high purity and is suitable for use in the preparation of chiral compounds. Its unique structure and chemical properties make it a valuable intermediate in pharmaceutical and agrochemical industries.
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol structure
2227752-41-0 structure
Product name:rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol
CAS No:2227752-41-0
MF:C11H14O2
MW:178.227663516998
CID:5568720
PubChem ID:165594301

rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 2227752-41-0
    • EN300-1635315
    • rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol
    • Inchi: 1S/C11H14O2/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12/h2-5,10-12H,6-7H2,1H3/t10-,11+/m0/s1
    • InChI Key: PXQFCRLFDWTRPQ-WDEREUQCSA-N
    • SMILES: O1C[C@H]([C@H](C2C=CC=CC=2C)C1)O

Computed Properties

  • Exact Mass: 178.099379685g/mol
  • Monoisotopic Mass: 178.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 1.3

rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1635315-250mg
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol
2227752-41-0
250mg
$642.0 2023-09-22
Enamine
EN300-1635315-1.0g
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol
2227752-41-0
1.0g
$1599.0 2023-07-10
Enamine
EN300-1635315-0.25g
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol
2227752-41-0
0.25g
$1472.0 2023-07-10
Enamine
EN300-1635315-5.0g
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol
2227752-41-0
5.0g
$4641.0 2023-07-10
Enamine
EN300-1635315-0.1g
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol
2227752-41-0
0.1g
$1408.0 2023-07-10
Enamine
EN300-1635315-5000mg
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol
2227752-41-0
5000mg
$2028.0 2023-09-22
Enamine
EN300-1635315-500mg
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol
2227752-41-0
500mg
$671.0 2023-09-22
Enamine
EN300-1635315-0.5g
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol
2227752-41-0
0.5g
$1536.0 2023-07-10
Enamine
EN300-1635315-2500mg
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol
2227752-41-0
2500mg
$1370.0 2023-09-22
Enamine
EN300-1635315-50mg
rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol
2227752-41-0
50mg
$587.0 2023-09-22

rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol Related Literature

Additional information on rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol

Professional Introduction to rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol and CAS No. 2227752-41-0

Rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol, identified by its CAS number 2227752-41-0, is a significant compound in the field of chemical and biomedical research. This molecule has garnered attention due to its unique structural properties and potential applications in pharmaceutical development. The compound belongs to the oxolane class, which is characterized by a five-membered ring containing one oxygen atom. The presence of a chiral center at the 3-position and another at the 4-position (3R,4S) makes this molecule of particular interest for stereochemical studies and drug design.

The< strong>2-methylphenyl substituent at the 4-position introduces a phenyl ring with a methyl group, which can influence the electronic and steric properties of the molecule. This structural feature is often exploited in medicinal chemistry to modulate binding interactions with biological targets. The oxolane ring itself is known for its stability and flexibility, making it a valuable scaffold in drug discovery. Racemic mixtures, such as this one, provide a basis for studying enantioselective synthesis and pharmacological activity.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. Rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol has been explored in several research studies for its potential pharmacological effects. One notable area of investigation is its role as a precursor in the synthesis of more complex molecules with targeted biological activity. The chiral center in this compound allows for the creation of enantiomerically pure derivatives, which can exhibit distinct pharmacokinetic and pharmacodynamic profiles.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for compounds like rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol. These improvements have facilitated its use in both academic research and industrial applications. For instance, catalytic asymmetric hydrogenation techniques have been employed to achieve high enantiomeric excess in the synthesis of chiral oxolane derivatives. Such methods are crucial for producing pharmaceutical intermediates with high purity and yield.

The< strong>CAS number 2227752-41-0 serves as a unique identifier for this compound, ensuring accurate documentation and communication in scientific literature. This standardized naming convention is essential for researchers collaborating across different institutions and disciplines. The compound's properties have been thoroughly characterized through spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These techniques provide detailed insights into its molecular structure and chemical behavior.

Current research on rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol is focused on understanding its interactions with biological targets. For example, studies have investigated its potential as an inhibitor of specific enzymes or receptors involved in disease pathways. The< strong>3R,4S configuration of the molecule is believed to play a critical role in determining its binding affinity and selectivity. By modulating this stereochemistry, researchers aim to enhance therapeutic efficacy while minimizing side effects.

The pharmaceutical industry has shown interest in oxolane derivatives due to their versatility as drug candidates. Rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol exemplifies how structural modifications can lead to compounds with desirable pharmacological properties. Its< strong>2-methylphenyl moiety contributes to hydrophobic interactions with biological targets, while the oxolane ring provides stability under physiological conditions. These features make it a promising candidate for further development.

In conclusion, rac-(3R,4S)-4-(2-methylphenyl)oxolan-3-ol (CAS No.< strong>2227752-41-0) represents an important advancement in chemical and biomedical research. Its unique structural features and potential applications in drug development make it a subject of intense study. As synthetic methodologies continue to evolve, the accessibility of such compounds will further drive innovation in pharmaceutical sciences. The ongoing exploration of this molecule underscores its significance as a building block for future therapeutic agents.

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